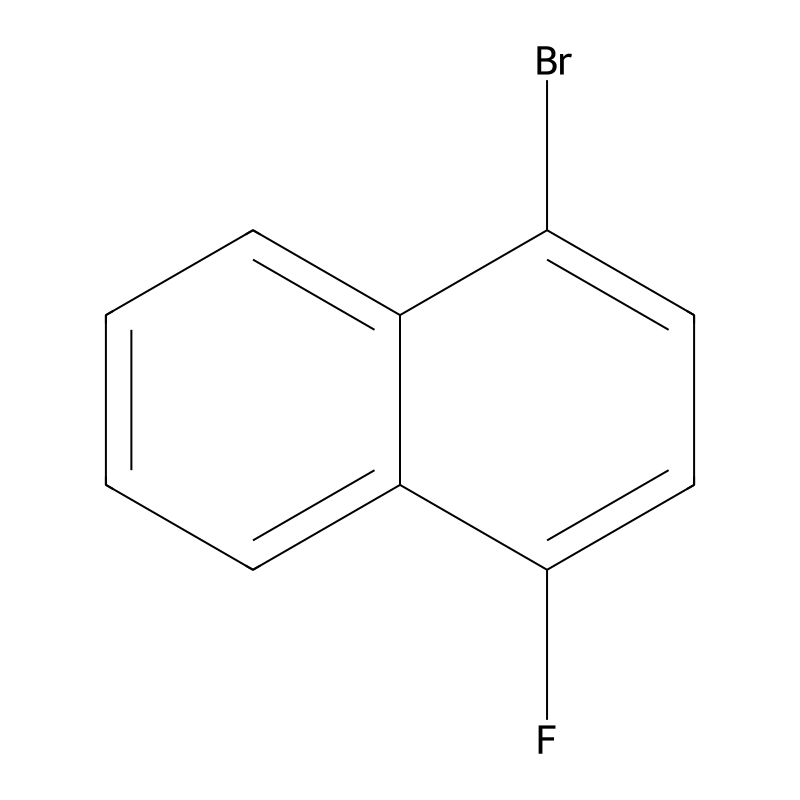

1-Bromo-4-fluoronaphthalene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Applications in Organic Chemistry:

1-Bromo-4-fluoronaphthalene is an organic compound used in various scientific research applications, primarily within the field of organic chemistry. Its synthesis can be achieved through different methods, including the fluorination of 1-bromonaphthalene or the bromination of 4-fluoronaphthalene. [, ]

1-Bromo-4-fluoronaphthalene is an organic compound with the molecular formula and a molecular weight of 225.06 g/mol. It consists of a naphthalene ring substituted with a bromine atom at the first position and a fluorine atom at the fourth position. This compound appears as a crystalline solid, with a melting point ranging from 33°C to 37°C and is moderately soluble in organic solvents but has limited solubility in water .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or alcohols, under appropriate conditions.

- Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, making it susceptible to further substitution reactions.

- Cross-coupling Reactions: It can be used as a coupling partner in reactions like Suzuki or Heck reactions to form biaryl compounds .

Research indicates that 1-bromo-4-fluoronaphthalene exhibits various biological activities. It has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which are involved in drug metabolism. This suggests its relevance in pharmacological studies and toxicological assessments . Additionally, it has shown toxicity to flora and fauna, raising concerns about its environmental impact .

1-Bromo-4-fluoronaphthalene can be synthesized through several methods:

- Halogenation: Starting from naphthalene or 4-fluoronaphthalene, bromination can be achieved using bromine in the presence of a catalyst.

- Electrophilic Substitution: The reaction of 4-fluoronaphthalene with brominating agents under controlled conditions allows for selective substitution.

- Rearrangement Reactions: In some cases, rearrangement of precursors can lead to the formation of this compound .

This compound serves multiple purposes in various fields:

- Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Used in the production of advanced materials such as those for light-emitting diodes (LEDs).

- Pharmaceutical Development: Its role as a precursor in drug synthesis highlights its importance in medicinal chemistry .

Studies have indicated that 1-bromo-4-fluoronaphthalene interacts with various biological systems. Its ability to inhibit specific cytochrome P450 enzymes suggests potential implications for drug-drug interactions and metabolic pathways in pharmacology. Furthermore, its toxicity profile necessitates careful handling and consideration during laboratory use and environmental assessments .

1-Bromo-4-fluoronaphthalene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-2-fluoronaphthalene | Different halogen positions affecting reactivity | |

| 1-Fluoronaphthalene | Lacks bromine; more reactive due to fewer substituents | |

| 1-Bromonaphthalene | No fluorine; differing electronic properties | |

| 4-Fluoronaphthalene | Similar structure but lacks bromine |

The unique positioning of bromine and fluorine atoms in 1-bromo-4-fluoronaphthalene contributes to its distinctive chemical reactivity and biological activity compared to these similar compounds .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant